Niacin

Atherosclerosis Cardiovascular pharmacology Lipidology

Researchers requiring validated GPR109A receptor activation or HDL-focused atherosclerosis models often encounter non-equivalent vitamin B₃ forms (nicotinamide lacks lipid-modifying effects; inositol hexanicotinate has no bioavailability). Niacin (CAS 59-67-6, USP-grade, 99.0-101.0%) is the definitive native full agonist for GPR109A-mediated signaling (Erk1/2, Ca²⁺, cAMP), unlike biased synthetic ligands. • Only agent simultaneously reducing LDL-C, triglycerides & Lp(a) while producing maximal HDL-C elevation (21-26%). • Demonstrated atherosclerosis regression via CIMT and angiography when combined with statins (ARBITER, HATS trials). • USP Reference Standard-grade with defined purity ensures reproducible receptor-binding and analytical studies.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 59-67-6
Cat. No. B1678673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiacin
CAS59-67-6
Synonyms3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
InChIKeyPVNIIMVLHYAWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.5 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
In water, 1.8X10+4 mg/L at 20 °C
Slightly soluble in water
Slightly soluble in ethanol, ethyl ether
Soluble in alcohol, insoluble in most lipid solvents
18.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 1.8 (moderate)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Niacin: Lipid-Modifying Research Overview


Niacin (nicotinic acid, CAS 59-67-6) is a water-soluble B-complex vitamin (B₃) that serves as the endogenous precursor to nicotinamide adenine dinucleotide (NAD⁺) and NADP⁺, coenzymes essential for cellular redox reactions and energy metabolism [1]. At pharmacologic doses (≥1 g/day), niacin exerts potent lipid-modifying effects via GPR109A receptor activation in adipocytes and immune cells, reducing triglyceride lipolysis and free fatty acid mobilization to the liver [2]. It remains the only agent that simultaneously lowers LDL-C, triglycerides, and lipoprotein(a) while producing the most pronounced HDL-C elevation among available lipid-modifying therapies [3]. USP-grade material is defined as containing 99.0–101.0% C₆H₅NO₂ on a dried basis [4].

Cellular redox

NAD⁺/NADP⁺ precursor for energy metabolism and redox biology studies

GPR109A pathway

Native agonist for GPR109A signaling, reverse cholesterol transport, and biased ligand research

Lipid panel modulation

Reported simultaneous LDL-C, TG, Lp(a) lowering and HDL-C elevation in research models

USP standard grade

Compendial-grade material for analytical method validation and formulation research

Niacin Formulation and Purity Importance


Niacin exists in multiple chemical forms (nicotinic acid, nicotinamide, inositol hexanicotinate) and delivery systems (immediate-release, sustained-release, extended-release) that are pharmacologically and clinically non-equivalent. Critically, nicotinamide—despite identical vitamin activity—exerts no lipid-modifying effects and does not activate GPR109A-mediated pathways responsible for HDL-C elevation [1]. Inositol hexanicotinate, marketed as "no-flush niacin," demonstrates no evidence of nicotinic acid bioavailability and fails to improve lipid parameters versus placebo [2]. Among delivery systems, sustained-release formulations carry elevated hepatotoxicity risk compared to immediate-release and extended-release preparations [3]. Furthermore, USP-grade material with defined purity (99.0–101.0%) is required for reproducible analytical and pharmacological studies; non-compendial material may contain impurities that confound receptor-binding and cell-based assays [4]. These distinctions mandate compound-specific procurement based on intended application.

Target compound

Nicotinic acid (niacin)

GPR109A-mediated lipid-modifying research profile; USP 99.0–101.0% purity.

Incorrect substitute

Nicotinamide

Same vitamin B₃ activity but no GPR109A activation; lipid-modifying endpoints are absent.

Target compound

ER/IR nicotinic acid

Extended/immediate release forms with defined lipid response and safety-related endpoint profiles.

No bioavailability

Inositol hexanicotinate

Marketed as 'no-flush' but no detectable nicotinic acid release; lipid parameter effects may not transfer.

Target compound

ER/IR nicotinic acid

Lower hepatotoxicity risk profile in systematic reviews.

Elevated risk

Sustained-release niacin

Reported higher hepatotoxicity signal; may confound long-term administration research models.

Niacin Comparative Evidence


Niacin vs. Ezetimibe: Atherosclerosis Regression

In the ARBITER trial, extended-release niacin (target 2000 mg/day) added to statin therapy demonstrated superiority over ezetimibe (10 mg/day) added to statin for reducing carotid intima-media thickness (CIMT), a validated surrogate marker of atherosclerosis progression. Niacin reduced both mean CIMT (P = 0.001) and maximal CIMT (P ≤ 0.001) compared to ezetimibe, despite ezetimibe achieving greater LDL-C reduction [1]. Major cardiovascular events occurred in 1% of niacin-treated patients versus 5% in the ezetimibe group (P = 0.04) [1].

Niacin vs ezetimibe: CIMT
Head-to-head
ER niacin + statinHDL-C ↑18.4%, mean CIMT reduction (P=0.001)
Ezetimibe + statinLDL-C ↓19.2%, CIMT progression
Cardiovascular events: 1% vs 5% (P=0.04)

Reported CIMT endpoint context; supports atherosclerosis regression research models.

ARBITER trial, n=200+; statin background.

Atherosclerosis Cardiovascular pharmacology Lipidology

Bioavailability: WMER vs. Inositol Hexanicotinate

A 6-week randomized, double-blind, placebo-controlled trial directly compared wax-matrix extended-release niacin (WMER) 1500 mg/day with inositol hexanicotinate (IHN) 1500 mg/day in 120 subjects with mild-to-moderate dyslipidemia [1]. WMER produced significant lipid improvements across all parameters (P<0.001), while IHN showed no significant improvement versus placebo [1]. Pharmacokinetic substudy confirmed IHN showed no evidence of nicotinic acid bioavailability [1].

WMER vs IHN bioavailability
Head-to-head
WMER 1500 mgLDL-C -18%, HDL-C +12% (P<0.05)
IHN 1500 mgNo significant lipid change vs placebo
IHN lacks detectable nicotinic acid bioavailability

Supports formulation comparison; IHN not interchangeable with authentic niacin.

6-week RCT, n=120 dyslipidemia subjects.

Bioavailability Dyslipidemia Formulation science

ER vs. IR Niacin: Flushing and Efficacy

A randomized, double-blind trial (n=223) compared Niaspan (extended-release niacin) 1.5 g at bedtime with plain immediate-release (IR) niacin 1.5 g/day (divided doses) over 8 weeks, followed by dose escalation to 3.0 g/day IR niacin at 16 weeks [1]. At 8 weeks, Niaspan and IR niacin produced comparable lipid changes, but Niaspan was associated with significantly fewer flushing events (576 vs 1,905; P<0.001) and a lesser increase in uric acid (6% vs 16%; P=0.0001) [1].

ER vs IR flushing & efficacy
Head-to-head
ER (Niaspan) 1.5 gHDL-C +20%, flushing events 576
IR niacin 1.5 gHDL-C +17%, flushing events 1,905
70% fewer flushing events (P<0.001); similar lipid efficacy

ER formulation supports research with reduced flushing-related confounding.

8-week RCT, n=223 hypercholesterolemic adults.

Formulation comparison Tolerability Hyperlipidemia

GPR109A Signaling: Niacin vs. MK-0354

In Langerhans cells, niacin initiates GPR109A-mediated Erk1/2 and Ca²⁺ signaling pathways responsible for vasodilatory prostanoid release (flushing mechanism), while the synthetic GPR109A agonist MK-0354 fails to elicit any signaling in these cells [1]. This differential signaling provides a mechanistic explanation for MK-0354's inability to cause flushing. Conversely, in macrophages, both niacin and GPR109A full agonists induce cholesterol transporter upregulation (ABCA1, ABCG1) and stimulate reverse cholesterol transport [1].

GPR109A signaling bias
Head-to-head
Niacin activates Erk1/2, Ca²⁺ pathways in Langerhans cells; synthetic agonist MK-0354 does not elicit any signaling.

Niacin is the essential full-agonist reference for biased signaling research.

In vitro; human Langerhans cells, macrophages.

Receptor pharmacology Signal transduction Mechanistic differentiation

Niacin vs. Nicotinamide: Pharmacological Differences

Nicotinic acid (niacin) and nicotinamide are chemically related amides with identical vitamin activity as NAD⁺ precursors, yet they exhibit fundamentally distinct pharmacological profiles [1]. Niacin produces GPR109A-mediated lipid-modifying effects (HDL-C elevation, LDL-C reduction, triglyceride lowering) and prostaglandin-mediated cutaneous flushing [2]. Nicotinamide exerts none of these effects—it does not reduce cholesterol, does not cause flushing, and lacks lipid-modifying activity entirely [1][2].

Niacin vs nicotinamide
Class-level
Nicotinic acid: lipid-modifying activity; nicotinamide: none. Both are NAD⁺ precursors.

Pharmacological profile differs fundamentally; substitution for lipid research not supported.

Review-level evidence; clinical dosing context.

Vitamin B3 analogs Lipid metabolism Flushing

Sustained-Release Niacin: Hepatotoxicity Risk

Systematic review of niacin formulations demonstrates that sustained-release (SR) preparations carry a significantly higher hepatotoxicity risk compared to immediate-release (IR) and extended-release (ER) formulations [1][2]. Cases of severe hepatic toxicity, including fulminant hepatic necrosis, have occurred in patients substituting SR niacin products for IR niacin at equivalent doses [3]. ER niacin, with an intermediate dissolution rate, achieves IR-equivalent efficacy with reduced flushing and without the elevated hepatotoxic risk of SR formulations [1].

SR hepatotoxicity signal
Class-level
Sustained-release niacin associated with higher hepatotoxicity reports vs IR/ER forms in systematic reviews.

Formulation-specific safety-related endpoint context; avoid SR for chronic administration models.

Based on RCT and cohort data; strength of recommendation B.

Hepatotoxicity Formulation safety Risk stratification

Niacin Application Scenarios


Atherosclerosis Regression & HDL-C Elevation

For studies requiring validated atherosclerosis regression endpoints or robust HDL-C elevation, niacin demonstrates superiority over ezetimibe as an add-on to statin therapy, with significant reduction in carotid intima-media thickness (P=0.001) and 1% vs 5% major cardiovascular event rate (P=0.04) [1]. In HATS and ARBITER trials, niacin + statin combinations produced HDL-C elevations of 21–26% with corresponding atherosclerosis regression measured by angiography and CIMT [2]. This evidence positions niacin as the preferred agent for research focused on HDL functionality, reverse cholesterol transport, and imaging-based atherosclerosis outcomes.

GPR109A Receptor & Biased Signaling Research

Authentic nicotinic acid (niacin) is the essential reference compound for GPR109A receptor studies, as it uniquely activates the full complement of GPR109A-mediated signaling pathways (Erk1/2, Ca²⁺, cAMP elevation) across multiple cell types, including Langerhans cells, macrophages, and adipocytes [1]. Synthetic agonists (e.g., MK-0354) exhibit biased signaling that fails to recapitulate niacin's effects in Langerhans cells, providing a mechanistic basis for differential flushing profiles [1]. Researchers developing biased ligands or investigating GPR109A signaling cascades require niacin as the native full agonist control.

Bioavailability & Formulation Comparison

Niacin serves as the positive control in studies evaluating alternative nicotinic acid delivery systems or prodrugs. Direct comparative evidence demonstrates that inositol hexanicotinate (IHN) exhibits no detectable nicotinic acid bioavailability and fails to improve lipid parameters versus placebo, while wax-matrix extended-release niacin produces significant 18% LDL-C reduction and 12% HDL-C elevation [1]. This establishes niacin as the benchmark for assessing whether alternative formulations achieve meaningful systemic nicotinic acid exposure.

Analytical Method Development & Compendial Testing

USP Reference Standard-grade niacin (CAS 59-67-6), with defined purity of 99.0–101.0% and specifications including loss on drying ≤1.0%, residue on ignition ≤0.1%, and UV absorbance ratio A₂₃₇/A₂₆₂ between 0.46–0.50, is required for compendial method validation, system suitability testing, and quantitative analysis of niacin-containing pharmaceutical formulations [1]. Applications include HPLC assay development, spectrophotometric quantification, and quality control of niacin tablets, extended-release tablets, and injection formulations per USP monographs [1].

Application
Selection Property
Validation Focus
Atherosclerosis regression research
Lipid-modifying research context
CIMT endpoint and HDL-C response interpretation
GPR109A receptor signaling studies
Full agonist reference control
Biased signaling pathway profiling
Nicotinic acid formulation comparison
Positive control for bioavailability
Systemic exposure validation
USP compendial method validation
USP reference standard grade
Assay system suitability and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.